

2-Chloro-4,6-dimethyl-3-nitropyridine IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethyl-3-nitropyridine

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An In-Depth Technical Guide to **2-Chloro-4,6-dimethyl-3-nitropyridine**: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4,6-dimethyl-3-nitropyridine**, a functionalized heterocyclic compound. We delve into its fundamental chemical and physical properties, nomenclature, and safety information. The core of this document focuses on the molecule's reactivity, governed by the principles of nucleophilic aromatic substitution (S_NAr), and outlines a detailed, field-proven synthetic protocol. This guide is intended for researchers, chemists, and drug development professionals who can leverage this versatile pyridine derivative as a key building block in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research and development. **2-Chloro-4,6-dimethyl-3-nitropyridine** is systematically named according to IUPAC conventions, but is also referenced by various synonyms and registry numbers in commercial and academic databases.

The IUPAC name for the compound is **2-chloro-4,6-dimethyl-3-nitropyridine**[1].

Identifier	Value
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂ [1] [2]
Molecular Weight	186.59 g/mol [1]
CAS Number	89793-09-9 [1]
IUPAC InChI	InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3 [1]
IUPAC InChIKey	NZEYMNVLWPZDW-UHFFFAOYSA-N [1]
Canonical SMILES	<chem>CC1=CC(=NC(=C1--INVALID-LINK--[O-])Cl)C</chem> [1]
Common Synonyms	Pyridine, 2-chloro-4,6-dimethyl-3-nitro- [1] ; 6-chloro-2,4-dimethyl-5-nitropyridine [3]

Physicochemical Properties and Safety Data

Understanding the physical properties and hazard profile of a compound is critical for safe handling, experimental design, and process scale-up.

Physicochemical Data

While specific experimental data for this exact isomer is sparse, properties can be predicted and inferred from closely related analogs like 4-Chloro-2,6-dimethyl-3-nitropyridine.

Property	Value / Description
Appearance	Expected to be a white to light yellow crystalline solid, similar to its isomers[4].
Melting Point	The related isomer, 4-Chloro-2,6-dimethyl-3-nitropyridine, has a melting point of 71-75 °C[4].
Purity	Commercially available with purity typically ≥98% (GC)[4].
Storage	Store in a cool, dry place under an inert atmosphere. Recommended storage temperature is 2 - 8 °C[4].

GHS Hazard and Safety Information

Based on depositor-supplied GHS classifications, **2-Chloro-4,6-dimethyl-3-nitropyridine** is considered a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Classification	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed[1].
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation[1].
Serious Eye Damage/Irritation (Category 2A)	H319: Causes serious eye irritation[1].
STOT, Single Exposure (Category 3)	H335: May cause respiratory irritation[1].

Core Reactivity: The Chemistry of an Activated Pyridine Ring

The reactivity of **2-Chloro-4,6-dimethyl-3-nitropyridine** is dominated by the electronic properties of its substituted pyridine ring. The inherent electron-deficient nature of the pyridine nitrogen, combined with the potent electron-withdrawing capabilities of the nitro group at the C3 position, renders the ring highly susceptible to nucleophilic attack.

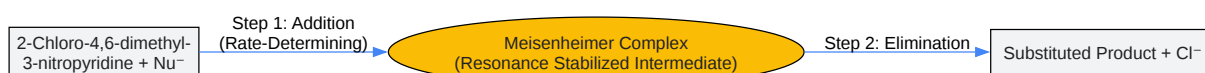
The chlorine atom at the C2 position is an excellent leaving group, strategically positioned for displacement. This electronic arrangement makes Nucleophilic Aromatic Substitution (S_NAr) the principal and most synthetically useful reaction pathway for this molecule[5][6].

The S_NAr Mechanism

The S_NAr reaction proceeds via a two-step addition-elimination mechanism.

- **Nucleophilic Attack:** A nucleophile attacks the electrophilic carbon atom at the C2 position (the carbon bearing the chlorine). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
- **Leaving Group Elimination:** The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the substituted product.

The stability of the Meisenheimer complex is key to the facility of this reaction. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides a powerful thermodynamic sink.



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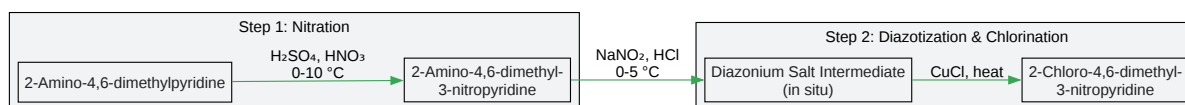
Caption: General mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Synthesis and Purification Protocol

While numerous methods exist for the synthesis of substituted chloronitropyridines, a robust and logical pathway for **2-Chloro-4,6-dimethyl-3-nitropyridine** starts from a commercially available lutidine derivative. The following protocol is based on well-established transformations in pyridine chemistry, analogous to the synthesis of related compounds like 2-chloro-3-nitro-6-methylpyridine[7].

Pillar of Expertise: The choice of starting material (2-amino-4,6-dimethylpyridine) and the sequence of nitration followed by a Sandmeyer-type reaction is a classic and reliable strategy.

Nitrating first places the nitro group ortho and para to the activating amino group, directing it to the 3- and 5-positions. The subsequent diazotization and substitution specifically replace the amino group, preserving the regiochemistry.



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Caption: Proposed workflow for the synthesis of **2-Chloro-4,6-dimethyl-3-nitropyridine**.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-4,6-dimethylpyridine

- **Setup:** In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
- **Addition of Starting Material:** Slowly add 2-amino-4,6-dimethylpyridine (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C. The formation of the pyridinium salt is highly exothermic.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 10 °C.
 - **Causality Insight:** Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts from over-nitration.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7.
- **Isolation:** Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-4,6-dimethyl-3-nitropyridine.

Step 2: Diazotization and Sandmeyer Chlorination

- **Setup:** Suspend the crude amino-nitropyridine from Step 1 in a mixture of concentrated hydrochloric acid and water in a reaction vessel. Cool the suspension to 0-5 °C in an ice-salt bath.
- **Diazotization:** Dissolve sodium nitrite (1.2 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction suspension. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
 - **Causality Insight:** The diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature is critical for safety and yield.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.3 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution from the previous step to the CuCl solution in portions. Effervescence (N₂ gas) will be observed.
- **Reaction Completion:** After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
- **Extraction and Purification (Self-Validation):** Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Chloro-4,6-dimethyl-3-nitropyridine**.

Applications in Drug Development and Agrochemicals

2-Chloro-4,6-dimethyl-3-nitropyridine is not typically an end-product but rather a high-value intermediate. Its utility stems from the ease with which the C2-chloro substituent can be displaced by a wide variety of nucleophiles.

- **Pharmaceutical Development:** This building block is ideal for constructing libraries of novel compounds for drug discovery. The pyridine core is a common motif in medicinal chemistry. By reacting it with various amines, alcohols, thiols, or other nucleophiles, chemists can rapidly synthesize analogs of potential therapeutic agents, particularly in areas like oncology and anti-inflammatory research[4][8]. The nitro group can be subsequently reduced to an amine, providing a secondary site for diversification[6].
- **Agrochemical Synthesis:** In agricultural science, many herbicides and pesticides incorporate substituted pyridine rings. The reactivity profile of this compound allows for its use as a precursor in the synthesis of new agrochemicals where the nitro group can contribute to the biological activity of the final product[4].

Conclusion

2-Chloro-4,6-dimethyl-3-nitropyridine is a synthetically versatile and reactive building block. Its value is rooted in the predictable and efficient nucleophilic aromatic substitution chemistry it undergoes, enabled by the electronic activation from its nitro group and pyridine nitrogen. The robust synthesis protocol and clear reactivity principles outlined in this guide provide researchers with the necessary technical foundation to safely and effectively utilize this compound in the creation of novel and complex molecules for a wide range of scientific applications.

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